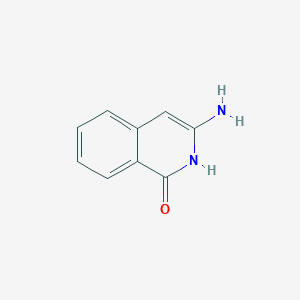

3-aminoisoquinolin-1(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-8-5-6-3-1-2-4-7(6)9(12)11-8/h1-5H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVOZBLQWQILGIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5597-05-7 | |

| Record name | 3-amino-1,2-dihydroisoquinolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 Aminoisoquinolin 1 2h One

Established Synthetic Approaches for 3-Aminoisoquinolin-1(2H)-one Derivatives

Traditional methods for the synthesis of this compound derivatives have laid the groundwork for the development of more sophisticated strategies. These established routes often involve cyclization and cyclocondensation reactions of readily available starting materials.

Cyclization of 2-Aminobenzamide (B116534) and Related Precursors

The cyclization of 2-aminobenzamide and its analogues represents a fundamental approach to constructing the isoquinolinone core. While direct searches did not yield specific examples for the synthesis of this compound from 2-aminobenzamide itself, related cyclization strategies are well-documented for similar structures. For instance, cobalt-catalyzed cyclization of 2-bromobenzamides with carbodiimides has been developed to synthesize 3-(imino)isoindolin-1-ones. mdpi.comnih.gov This reaction proceeds through a proposed five-membered aza-cobalacycle intermediate. mdpi.comnih.gov Although this yields an imino derivative rather than the amino-isoquinolinone, it highlights the utility of substituted benzamides as precursors for related heterocyclic systems.

Cyclocondensation of 2-Cyanomethyl Benzoaldehydes or 2-Acylphenylacetonitriles with Amines

A versatile and widely used method for synthesizing 3-aminoisoquinoline derivatives is the cyclocondensation of 2-acylphenylacetonitriles with amines. researchgate.net This approach allows for the introduction of a variety of substituents at the 1-position and on the amino group. The reaction can be promoted by microwave irradiation, often in the absence of a catalyst, which offers advantages such as shorter reaction times and operational simplicity. researchgate.net For example, the reaction of 2-acylphenylacetonitriles with amines in ethanol (B145695) under microwave irradiation has been shown to be an efficient method for the synthesis of N-substituted 1-alkyl and 1-aryl-3-aminoisoquinolines. researchgate.net

Similarly, the cyclocondensation of 2-(1-alkynyl)benzaldehydes with arylamines, catalyzed by zinc triflate (Zn(OTf)₂), provides a route to 2,3-diarylisoquinolin-1(2H)-ones. mdpi.com This aerobic reaction proceeds via the nucleophilic addition of the arylamine to the aldehyde, followed by intramolecular hydroamination and subsequent oxidation. mdpi.com

One-Pot Tandem Reactions

One-pot tandem reactions have emerged as powerful tools for the efficient construction of complex molecules like this compound derivatives from simple starting materials in a single synthetic operation. These strategies are prized for their atom economy and reduced environmental impact.

A notable one-pot tandem reaction for the synthesis of 3-substituted 5-aminoisoquinolin-1-ones involves a Hurtley–retro-Claisen–cyclisation sequence. nih.govnus.edu.sgbath.ac.uk This method utilizes the tandem Hurtley coupling of β-diketones with 2-bromo-3-nitrobenzoic acid, followed by a retro-Claisen acyl cleavage and cyclisation to yield 3-substituted 5-nitroisocoumarins. nih.govnus.edu.sg Subsequent treatment with ammonia (B1221849) at high temperatures and reduction of the nitro group affords the target 3-substituted 5-aminoisoquinolin-1-ones. nih.govnus.edu.sg This approach has been successfully applied to synthesize a range of 3-substituted analogues, with the 3-methyl derivative showing increased potency as a PARP-1 inhibitor compared to the unsubstituted parent compound. nih.govbath.ac.uk

Advanced and Regioselective Synthesis Strategies

To overcome the limitations of classical methods and to enable more precise control over the substitution patterns of the isoquinolinone core, advanced and regioselective synthesis strategies have been developed. These often employ transition metal catalysis to achieve high efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis, and their application to the synthesis of isoquinolinone derivatives is a growing area of research. nih.govrsc.org These methods offer a powerful means to form carbon-carbon and carbon-nitrogen bonds with high precision.

The general principle of palladium-catalyzed cross-coupling involves the reaction of an electrophile and a nucleophile in the presence of a palladium catalyst. The catalytic cycle typically consists of oxidative addition, transmetalation, and reductive elimination steps. youtube.com

While specific examples of palladium-catalyzed cross-coupling for the direct synthesis of this compound are not prevalent in the initial search results, the Buchwald-Hartwig amination is a well-established palladium-catalyzed method for forming aryl C-N bonds. youtube.com This reaction could potentially be adapted for the synthesis of this compound derivatives by coupling an appropriate amine with a 3-halo-isoquinolin-1(2H)-one precursor.

Furthermore, palladium-catalyzed intramolecular C-H arylation has been used to synthesize N-fused isoquinoline (B145761) derivatives from 1-bromo-2-(2,2-difluorovinyl)benzenes and N-H containing heterocycles in a one-pot reaction. rsc.org This demonstrates the potential of palladium catalysis for constructing complex isoquinoline-based systems.

Regioselective Functionalization of the Isoquinoline Moiety

The selective functionalization of the isoquinoline core is a critical aspect of developing new derivatives of this compound. Directing group strategies and inherent reactivity patterns of the heterocyclic system are often exploited to achieve regioselectivity.

A notable example of regioselective functionalization is the C4 site-selective C-H difluoroalkylation of isoquinolin-1(2H)-ones. researchgate.net This transformation is achieved through a Palladium(0)-catalyzed reaction. While various directing groups have been employed to functionalize the C3 and C8 positions of isoquinolin-1(2H)-ones, functionalization at the C4 position has been less common. researchgate.net Electrophilic substitution reactions using reagents such as Br₂, I₂, NCS, and others have been shown to introduce substituents at the C4-position. researchgate.net Additionally, C-4 thiolated isoquinolin-1(2H)-ones have been synthesized via a radical pathway. researchgate.net The C4-selective arylation or alkynylation of isoquinolin-1(2H)-ones has also been accomplished through an electrochemical method. researchgate.net

The development of regioselective methods is crucial for the synthesis of diverse libraries of substituted 3-aminoisoquinolin-1(2H)-ones for further investigation. A comprehensive review of metal-catalyzed C-H functionalization of quinolines and their N-oxide counterparts highlights the importance and the ongoing efforts in achieving site-selectivity in such heterocyclic systems. nih.gov

Metal-Free Intramolecular Transannulation of 1-Sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles

A facile and efficient metal-free, one-pot synthesis of 3-aminoisoquinolines has been developed through the intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles. This method provides a valuable alternative to traditional synthetic routes which often require harsh conditions or metal catalysts.

The reaction proceeds by heating the 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazole substrate in a suitable solvent. The proposed mechanism involves the thermal extrusion of dinitrogen from the triazole ring to form a highly reactive ketenimine intermediate. This intermediate then undergoes an intramolecular nucleophilic attack by the amino group, leading to the cyclization and subsequent aromatization to afford the 3-aminoisoquinoline product.

This methodology has been shown to be tolerant of a variety of substituents on the aromatic ring of the 2-aminomethylphenyl group, allowing for the synthesis of a range of substituted 3-aminoisoquinolines.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing product purity. While specific literature on the microwave-assisted synthesis of this compound is not abundant, the application of this technology to the synthesis of related heterocyclic scaffolds suggests its potential utility.

For instance, microwave irradiation has been successfully employed for the rapid synthesis of 3-aminobenzo[b]thiophenes from 2-halobenzonitriles and methyl thioglycolate. nih.gov This method offers significant advantages over conventional heating, including reduced reaction times and improved yields. nih.gov Similarly, microwave-assisted protocols have been extensively developed for the synthesis of quinazolines and quinazolinones, demonstrating the broad applicability of this technique in heterocyclic chemistry. nih.gov A two-step, one-pot microwave-assisted synthesis of hydantoins from amino acids has also been reported, highlighting the efficiency and environmental benefits of this approach. beilstein-journals.org

Given these examples, it is highly probable that existing synthetic routes to this compound could be adapted to microwave conditions to achieve similar enhancements in reaction efficiency. Such protocols could involve the cyclocondensation of appropriate precursors under microwave irradiation, potentially leading to shorter reaction times and higher yields of the desired product.

Chemical Reactivity and Derivatization Studies

The chemical reactivity of this compound is characterized by the interplay of the electron-rich amino group and the isoquinolinone core. This allows for a variety of derivatization reactions, including oxidation and acylation.

Oxidation Reactions of this compound

The oxidation of the this compound nucleus can potentially lead to a range of products depending on the oxidant and reaction conditions. However, specific studies detailing the oxidation of this particular compound are not extensively reported in the literature.

In a related context, the oxidation of 1,2,3,4-tetrahydroisoquinolines to 3,4-dihydroisoquinolines has been achieved using a CuCl₂-O₂ catalytic system. clockss.org This dehydrogenation reaction is influenced by steric effects. clockss.org While this provides some insight into the oxidation of the isoquinoline core, the presence of the amino group and the carbonyl function in this compound would likely influence the outcome of such reactions. Further research is needed to fully elucidate the oxidative chemistry of this compound.

Acylation Reactions and Regioselectivity

Acylation is a key transformation for the derivatization of this compound. The presence of multiple nucleophilic sites, namely the amino group and the C4 position, makes the study of regioselectivity in these reactions particularly important.

The C4 position of the isoquinolin-1(2H)-one ring system is known to be susceptible to electrophilic attack, including acylation, under certain conditions. The enamine-like character of the C4 position can be exploited for the introduction of acyl groups.

Studies on related condensed isoquinolone systems have shown that C-acylation can occur, particularly in the absence of a base. researchgate.net For instance, the acylation of benzo nih.govresearchgate.netimidazol[1,2-b]isoquinolin-11(5H)-one has been shown to occur at either the N(5) or C(6) position depending on the acylating agent and reaction conditions, with C-acylation being favored in the absence of a base. researchgate.net This suggests that direct C4-acylation of this compound could be a viable synthetic route for the preparation of 4-acyl derivatives.

The table below summarizes the regioselective functionalization at the C4 position of the isoquinolin-1(2H)-one core.

| Functional Group | Reagent(s) | Position | Reference |

| Difluoroalkyl | BrCF₂CO₂Et, Pd(OAc)₂, PPh₃ | C4 | researchgate.net |

| Bromo | Br₂ | C4 | researchgate.net |

| Iodo | I₂ | C4 | researchgate.net |

| Chloro | NCS | C4 | researchgate.net |

| Thio | Diaryl disulfides | C4 | researchgate.net |

| Aryl/Alkynyl | Electrochemical method | C4 | researchgate.net |

Acylation at the 3-N Position

The acylation of the 3-amino group in this compound is a key transformation for introducing various functional groups. This reaction typically involves the use of acylating agents like acetyl chloride or benzoyl chloride. For instance, the acylation of 2-(3,3-dimethyl-3,4-dihydro-2H-isoquinolin-1-ylidene)acetonitrile, a related isoquinoline derivative, with these reagents leads to the formation of enamino ketones. researchgate.net When oxalyl chloride is used as the acylating agent, a cyclization reaction occurs, yielding 5,5-dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]-isoquinoline-1-carbonitrile. researchgate.net

| Acylating Agent | Product | Reference |

| Acetyl chloride | Enamino ketone | researchgate.net |

| Benzoyl chloride | Enamino ketone | researchgate.net |

| Oxalyl chloride | 5,5-dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]-isoquinoline-1-carbonitrile | researchgate.net |

Formation of Schiff Bases from this compound

The primary amino group of this compound readily undergoes condensation reactions with various aldehydes to form Schiff bases, which are compounds containing a C=N double bond. This reaction is a fundamental method for synthesizing new derivatives with potential biological activities. The synthesis of Schiff bases is often carried out by reacting equimolecular amounts of the amino compound and an aldehyde. nih.gov The resulting imine products have been a subject of interest due to their versatile applications and the biological properties of their metal complexes. researchgate.netnih.gov The formation of the azomethine group is crucial for the biological characteristics of these compounds. researchgate.net

For example, the condensation of 2-methyl-3-amino-4(3H)-quinazolinone and 2-phenyl-3-amino-4(3H)-quinazolinone with aldehydes like p-nitrobenzaldehyde and cinnamaldehyde (B126680) yields the corresponding Schiff bases. nih.gov The reaction conditions, such as the solvent, can influence the outcome of the condensation. nih.gov

| Aldehyde Reactant | Product Type | Reference |

| p-Nitrobenzaldehyde | Schiff base | nih.gov |

| Cinnamaldehyde | Schiff base | nih.gov |

| Various aromatic aldehydes | Schiff bases and 1,3-dioxanes | researchgate.netjptcp.com |

Electrophilic Attack on the Isoquinolinone Moiety

The isoquinolinone core is susceptible to electrophilic attack, a reaction that can be used to introduce substituents onto the aromatic ring. While specific examples of electrophilic attack directly on this compound are not detailed in the provided search results, the general reactivity of related systems suggests that this is a viable synthetic strategy. For instance, Friedel-Crafts acylation of benzene (B151609) derivatives can be achieved using various catalysts. researchgate.net In the context of related heterocyclic systems, visible-light, metal-free photocatalysis has been used for the synthesis of 3-position substituted 3,4-dihydroisoquinolin-1(2H)-one derivatives. researchgate.net This suggests that electrophilic substitution reactions on the isoquinolinone ring are possible under appropriate conditions.

Novel Synthetic Intermediates and Reaction Pathways

Application of N-Sulfonyl Ketenimine as a Synthetic Intermediate

Recent advances in synthetic methodology have explored the use of novel intermediates to access complex molecular architectures. While the direct application of N-sulfonyl ketenimine as a synthetic intermediate for this compound was not explicitly found, the synthesis of related N-sulfonyl derivatives of tetrahydroisoquinolines highlights the importance of sulfonyl groups in modern organic synthesis. researchgate.net The reaction of sodium tert-butyldimethyl silyloxymethylsulfinate with quinoline (B57606) N-oxides provides a method to introduce sulfonyl functionalities, which can then be further elaborated. nih.gov These approaches underscore the continuous development of new synthetic routes that could potentially be adapted for the synthesis of novel this compound derivatives.

Structure Activity Relationship Sar Investigations of 3 Aminoisoquinolin 1 2h One Derivatives

Systematic Analysis of Substituent Effects on Biological Activity

The biological activity of 3-aminoisoquinolin-1(2H)-one derivatives is significantly influenced by the nature and position of substituents on the isoquinoline (B145761) core and the 3-amino group. univ.kiev.uaresearchgate.net

Influence of Substituents at the 3-Amino Group

The substituent at the 3-amino group plays a critical role in determining the biological, including anticancer, activity of these compounds. univ.kiev.uaresearchgate.net

The introduction of hetaryl or aryl groups at the 3-amino position has been a key area of investigation. Studies have shown that 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones exhibit varying levels of anticancer activity. univ.kiev.ua In a screening against 60 human cancer cell lines, 3-hetarylamino derivatives were found to be the most active. univ.kiev.ua Specifically, compounds with certain heterocyclic rings attached to the 3-amino group demonstrated superior potency. univ.kiev.ua

Among the various hetaryl substituents, those containing thiazolyl or pyrazolyl moieties have been identified as particularly effective. univ.kiev.uauniv.kiev.ua A study evaluating a series of 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones found that compounds with a thiazolyl or pyrazolyl group at the 3-amino position, and no substituents at the C(4) position of the isoquinoline cycle, were the most effective against a panel of 60 cancer cell lines. univ.kiev.uadntb.gov.ua

The compound 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one was identified as a lead compound, demonstrating significant growth inhibition of tumor cells with good selectivity. univ.kiev.uauniv.kiev.ua It was particularly effective against breast cancer cell lines. univ.kiev.ua

| Compound ID | 3-Amino Group Substituent | C(4) Substituent | Mean Growth Percentage (GP) |

| 10 | Pyrazolyl | H | - |

| 12 | 1,3-Thiazol-2-ylamino | H | 49.57% |

Data sourced from a study on the anticancer activity of this compound derivatives. univ.kiev.uaresearchgate.net

Further modifications at the 3-amino position have explored the inclusion of benzylamino and hetarylmethylamino fragments. While detailed comparative data within this specific sub-class is limited in the provided results, the general emphasis on hetaryl groups suggests that the nature of the aromatic system is a key determinant of activity. univ.kiev.ua

The incorporation of α- and β-amino acid fragments at various positions of the isoquinolin-1(2H)-one scaffold has been investigated to enhance inhibitory activities against certain enzymes. While the provided results primarily focus on substitutions at other positions, one study on 5-aminoisoquinolin-1(2H)-one derivatives demonstrated that introducing α- or β-amino acids via an amide bond led to potent inhibitors. ingentaconnect.com This suggests that amino acid fragments can be favorable structural components, although their specific impact when substituted at the 3-amino position of this compound requires further dedicated investigation. ingentaconnect.com Amino acids are the fundamental building blocks of proteins and possess diverse chemical properties that can be exploited in drug design. bioinformatics.orgnih.gov

Impact of Substituents at the C(4) Position of the Isoquinoline Cycle

The C(4) position of the isoquinoline ring is another critical site for substitution that can modulate biological activity. univ.kiev.ua Research indicates that the absence of substituents at the C(4) position is often beneficial for the anticancer activity of this compound derivatives. univ.kiev.uauniv.kiev.uadntb.gov.ua

For instance, the most potent compounds in a studied series, those with thiazolyl or pyrazolyl substituents at the 3-amino group, were unsubstituted at the C(4) position. univ.kiev.uadntb.gov.ua The introduction of a benzoyl group at the C(4) position in some derivatives led to a sharp decrease in antitumor activity. researchgate.net This highlights the importance of maintaining an unsubstituted C(4) position for maximizing the anticancer effects of this class of compounds. univ.kiev.uaresearchgate.net

Effects of Branched Alkyl and Aryl Chains at the 3-Position

The nature of the substituent at the 3-position of the isoquinolin-1-one core plays a significant role in modulating the activity of these compounds. Studies have shown that while simpler alkyl groups at this position can be more potent than a phenyl group, the introduction of branching in the alkyl chain leads to a decrease in activity. nus.edu.sg

For instance, in a series of 5-aminoisoquinolin-1-one derivatives, the isobutyl and benzyl (B1604629) analogues demonstrated weaker activity. nus.edu.sg This suggests that steric bulk at the 3-position is not the sole determinant of activity, as a phenyl group is tolerated. nus.edu.sg The seemingly contradictory observation that a thiophene (B33073) ring at the 3-position results in a loss of potency, despite the general bioisosteric similarity between benzene (B151609) and thiophene, further highlights the complex nature of the SAR at this position. nus.edu.sg

In another study focusing on anticancer activity, derivatives with thiazolyl or pyrazolyl substituents at the 3-amino group were found to be the most effective. univ.kiev.ua This indicates that specific aryl and heteroaryl moieties can significantly enhance the desired biological effect.

Table 1: Effect of 3-Position Substituents on Activity

| 3-Position Substituent | Relative Potency | Reference |

| Simple Alkyl | More Potent than Phenyl | nus.edu.sg |

| Branched Alkyl (isobutyl, benzyl) | Decreased Activity | nus.edu.sg |

| Phenyl | Tolerated | nus.edu.sg |

| Thiophene | Decreased Potency | nus.edu.sg |

| Thiazolyl/Pyrazolyl | Most Effective (Anticancer) | univ.kiev.ua |

Role of Electron-Withdrawing Groups on the Benzamide (B126) Moiety

The electronic properties of substituents on the benzamide portion of related isoquinoline and quinazoline (B50416) derivatives have a pronounced effect on their biological activity. Generally, the presence of electron-withdrawing groups on the terminal aryl ring of these molecules enhances their potency. jst.go.jpnih.gov

For example, in a series of quinolinylaminoisoquinoline derivatives, compounds with electron-withdrawing groups on the terminal aryl ring were more potent. jst.go.jp Specifically, a compound with a 3',5'-bis(trifluoromethyl)phenyl terminal ring was found to be more potent than its 2',4'-bis(trifluoromethyl)phenyl isomer. jst.go.jp This highlights the importance of the substitution pattern in addition to the electronic nature of the substituent.

Conversely, studies on other related heterocyclic systems have shown that electron-donating groups can also positively influence activity, depending on the target and the specific scaffold. For instance, in a series of N-phenyl-N'-quinazolin-4-ylurea derivatives, substitution at the 2-position of the phenyl ring with an electron-donating group like methyl or methoxy (B1213986) increased human adenosine (B11128) A3 receptor affinity, while an electron-withdrawing group at the same position did not significantly affect affinity. vu.nl This underscores that the influence of electronic effects is highly context-dependent.

Pharmacophore Modeling and Lead Structure Identification

Pharmacophore modeling is a crucial computational tool in drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. nih.govcrimsonpublishers.com

The this compound Core as a Pharmacophore

The this compound scaffold is recognized as a key pharmacophore for various biological targets, notably as inhibitors of poly(ADP-ribose)polymerase (PARP). crimsonpublishers.comnih.gov The essential features of this pharmacophore include a lactam fused to an aromatic ring. nus.edu.sg The amide motif is crucial for forming hydrogen bonds with key amino acid residues, such as serine and glycine, in the active site of enzymes like PARP. scispace.com The aromatic ring participates in π-stacking interactions with tyrosine residues. scispace.com

Key structural features identified for potent PARP-1 inhibitors based on this and related scaffolds include:

A conformationally restricted amide moiety. crimsonpublishers.com

Bulky group decorations on the core scaffold. crimsonpublishers.com

An aryl group functionality. crimsonpublishers.com

The consolidation of the 3-aminoisoquinolinone template with novel carbo/heteroaromatic rings is a promising strategy for developing highly effective therapeutic agents, including anticancer drugs. univ.kiev.ua

Identification of Lead Compounds with Enhanced Potency and Selectivity

Through SAR studies and pharmacophore modeling, several lead compounds based on the this compound scaffold have been identified with improved potency and selectivity. univ.kiev.uacrimsonpublishers.comnih.gov

For instance, 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one has been identified as a new lead compound for anticancer drug development, demonstrating effective tumor cell growth inhibition and good selectivity. univ.kiev.ua This compound was particularly active against breast cancer cell lines. univ.kiev.ua

In the context of PARP inhibition, while many derivatives have been synthesized, achieving isoform selectivity, for example between PARP-1 and PARP-2, remains a challenge. nus.edu.sg However, some 4-substituted isoquinolin-1-ones have shown promise in this regard. bath.ac.uk The identification of potent and selective lead compounds is an ongoing effort in medicinal chemistry, utilizing a combination of synthesis, biological evaluation, and computational methods. nih.govnih.gov

Computational Approaches to SAR Elucidation

Computational methods are indispensable for understanding and rationalizing the structure-activity relationships of this compound derivatives.

Molecular Modeling Techniques for Rationalizing SAR

Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, are employed to visualize and analyze the binding of this compound derivatives to their biological targets. nus.edu.sgnih.gov These methods help to explain the observed SAR by identifying key interactions between the ligand and the protein's active site. nus.edu.sg

For example, molecular modeling studies have been used to rationalize the SAR of 3-substituted 5-aminoisoquinolin-1-ones as PARP-1 inhibitors. nus.edu.sg By overlaying the structures of these derivatives with a known inhibitor bound to the PARP-1 active site, researchers can assess how different substituents affect the binding orientation and interactions. nus.edu.sg Such studies can provide insights into why, for instance, branched alkyl chains at the 3-position might lead to a loss of activity. nus.edu.sg

Molecular docking simulations have also been used to understand the binding modes of 3-arylisoquinolone analogues as inhibitors of human carboxylesterase 2A (hCES2A), revealing that they can bind to multiple sites on the enzyme. nih.gov These computational approaches are powerful tools for guiding the rational design of new, more potent, and selective inhibitors based on the this compound scaffold.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational and statistical methodology employed in drug design to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netdergipark.org.tr These models are instrumental in predicting the activity of untested molecules, thereby guiding the synthesis of more potent and selective analogues. researchgate.net In the context of this compound derivatives, QSAR studies have been pivotal, particularly for their development as inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), a crucial enzyme in DNA damage signaling and a significant target in cancer therapy. nih.govresearchgate.netnih.gov

Three-dimensional QSAR (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been extensively applied to understand the structural requirements for potent PARP-1 inhibition. nih.govresearchgate.net These analyses involve aligning a series of active molecules and calculating their steric and electrostatic fields. The resulting contour maps provide insights into how modifications at specific positions on the chemical scaffold will affect biological activity.

For instance, 3D-QSAR studies on a set of human PARP-1 inhibitors revealed specific regions where bulky substituents would be favorable for activity (represented by green contours in CoMFA/CoMSIA maps) and areas where they would be detrimental (yellow contours). researchgate.net Similarly, electrostatic field maps highlight regions where positive or negative charges would enhance binding affinity to the target enzyme. researchgate.net Such studies provide a rational basis for optimizing lead compounds.

The predictive power of a QSAR model is evaluated using several statistical metrics. A reliable model exhibits high values for the correlation coefficient (R² or r²), which indicates the goodness of fit, and the cross-validated correlation coefficient (q² or Q²), which assesses the model's predictive ability. nih.govresearchgate.net

One study focusing on PARP-1 inhibitors developed robust CoMFA and CoMSIA models. To ensure predictive consensus, an average regression coefficient, r²(avg), was calculated, yielding values of 0.930 for CoMFA and 0.936 for CoMSIA, indicating high statistical reliability. nih.govresearchgate.net Another QSAR study on a series of 1H-benzo[d]imidazole-4-carboxamide derivatives, which are also PARP-1 inhibitors, utilized a least squares-support vector machine (LS-SVM) method. The resulting model demonstrated excellent predictive potential, as shown by its high statistical parameters. nih.gov

Table 1: Statistical Parameters of a Representative QSAR Model for PARP-1 Inhibitors nih.gov

| Parameter | Value |

| Correlation Coefficient (R²) | 0.977 |

| Leave-one-out Cross-validation (Qcv²) | 0.971 |

| Fisher Parameter (F) | 259.016 |

| Root Mean Square Error (RMSE) | 0.095 |

More recent approaches have incorporated machine learning (ML) algorithms to develop more sophisticated and predictive QSAR models for PARP-1 inhibition. nih.gov One such study addressed data imbalance using the Synthetic Minority Oversampling Technique (SMOTE) to build robust classification models based on the K-nearest neighbor algorithm, which resulted in high accuracy (0.86), sensitivity (0.88), and specificity (0.80). nih.gov Furthermore, regression models developed for structurally related datasets, such as those containing the phthalazinone class, also demonstrated strong performance. nih.gov

The information derived from these various QSAR models is invaluable for the prospective design of novel inhibitors. By understanding the key structural features that govern inhibitory activity, medicinal chemists can rationally modify the this compound scaffold to optimize its potency and selectivity, ultimately leading to the development of more effective therapeutic agents. nih.govresearchgate.net

Biological Mechanisms and in Vitro Applications of 3 Aminoisoquinolin 1 2h One Derivatives

Enzyme Inhibition Studies

Dual-Specificity Phosphatase Cdc25B Inhibition

The cell division cycle 25 (Cdc25) family of proteins, comprising isoforms Cdc25A, Cdc25B, and Cdc25C, are dual-specificity phosphatases that are essential for cell cycle progression. nih.govnih.gov They activate cyclin-dependent kinase (CDK) complexes by dephosphorylating key threonine and tyrosine residues. nih.govcnr.it Specifically, Cdc25B is considered a "starter" phosphatase that initiates mitosis by activating the CDK1-cyclin B complex at the centrosome. nih.govnih.gov Due to their frequent overexpression in various cancers, Cdc25 phosphatases are considered attractive targets for anticancer drug development. nih.govnih.gov

Derivatives of 3-aminoisoquinolin-1(2H)-one have been identified as inhibitors of Cdc25B. nih.gov For instance, isoquinoline (B145761) quinones and iminoquinones isolated from the marine bryozoan Caulibugula intermis, known as caulibugulones, have demonstrated selective in vitro inhibition of the Cdc25 family. nih.gov

The mechanism of Cdc25B inhibition by isoquinolinone derivatives can vary. Some compounds exhibit reversible and competitive inhibition. cnr.it This mode of action implies that the inhibitor binds to the active site of the enzyme, competing with the natural substrate, but can be displaced.

In contrast, other derivatives, such as the natural product caulibugulone A, an isoquinoline quinone, have been shown to be irreversible inhibitors of Cdc25B. nih.gov The inhibition by caulibugulone A is attenuated by the presence of reducing agents, suggesting a mechanism that involves the oxidation of the enzyme's catalytic cysteine residue by reactive oxygen species generated by the inhibitor. nih.gov This highlights the diversity of inhibitory mechanisms within the broader class of isoquinolinone-based compounds. The chemistry of the active-site cysteines in Cdc25 phosphatases supports a physiological role for reversible, redox-mediated regulation. nih.gov

Table 1: Inhibition of Cdc25B by Various Isoquinolinone Derivatives

| Compound | Inhibition Type | IC50 / Ki | Source(s) |

|---|---|---|---|

| Caulibugulone A | Irreversible | 2.7–32.5 μM (IC50 range for A-F) | nih.gov |

This table provides examples of Cdc25B inhibitors. IC50 and Ki values represent the concentration required for 50% inhibition and the inhibition constant, respectively.

Inhibitors of Cdc25B can disrupt the normal progression of the cell cycle, particularly the G2/M transition, leading to a blockade of the mitotic checkpoint. nih.govnih.gov Cdc25B's primary role is to activate the CDK1-cyclin B complex, which is the trigger for entry into mitosis. nih.govcnr.it By inhibiting Cdc25B, this compound derivatives prevent this activation, causing cells to arrest in the G2 phase of the cell cycle. nih.gov

For example, the 3-acyl isoquinolin-1(2H)-one derivative, compound 4f, was found to induce cell cycle arrest at the G2 phase, an effect associated with the suppressed expression of the CDK1 protein. nih.gov Similarly, caulibugulone A causes cell cycle arrest in both G1 and G2/M phases. nih.gov This blockade of the G2/M checkpoint can prevent the proliferation of cancer cells and, in some cases, lead to programmed cell death, or apoptosis. nih.gov The ability of Cdc25B inhibitors to impair checkpoint recovery following DNA damage is a key strategy in combination cancer therapies, as it can enhance the efficacy of DNA-damaging agents. nih.gov

Poly(ADP-ribose)polymerase (PARP) Inhibition (PARP-1, PARP-2)

Poly(ADP-ribose)polymerases (PARPs) are a family of enzymes critical for DNA repair, genomic stability, and programmed cell death. nih.govnih.gov PARP-1, the most abundant isoform, detects single-strand breaks in DNA and facilitates their repair through the base excision repair (BER) pathway. nih.gov Inhibition of PARP is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, through a concept known as synthetic lethality. nih.govcancerresearchuk.org

The isoquinolinone scaffold is a core structure for several PARP inhibitors. nih.gov A notable example is 5-aminoisoquinolin-1(2H)-one (5-AIQ), which is a potent, water-soluble inhibitor of PARP activity. nih.govnih.gov In a cell-free assay using PARP purified from calf thymus, 5-AIQ was identified as an effective inhibitor. nih.gov Further studies demonstrated that 5-AIQ could attenuate the increase in PARP activity in human cardiac myoblasts exposed to hydrogen peroxide in a concentration-dependent manner, with a half-maximal inhibitory concentration (IC50) of approximately 12 µM. nih.gov This highlights its ability to function as a potent PARP inhibitor in a cellular context.

Other isoquinoline-based PARP inhibitors include 1,5-dihydroxyisoquinoline and DPQ [3,4-dihydro-5-[4-(piperidin-1-yl)butoxy]isoquinolin-1(2H)-one], although these compounds are less water-soluble than 5-AIQ. nih.gov

Table 2: PARP Inhibition by Isoquinolinone Derivatives

| Compound | Target | IC50 | Key Characteristics | Source(s) |

|---|---|---|---|---|

| 5-Aminoisoquinolin-1(2H)-one (5-AIQ) | PARP | ~12 µM | Water-soluble, potent inhibitor | nih.gov |

| 3-Aminobenzamide (3-AB) | PARP | Weak | Weak inhibitor, does not readily cross cell membranes | nih.gov |

| 1,5-Dihydroxyisoquinoline | PARP | Potent | Requires DMSO for dissolution | nih.gov |

This table compares different isoquinolinone-based PARP inhibitors and the benchmark compound 3-Aminobenzamide.

Aurora Kinase Inhibition

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in regulating mitosis, including centrosome maturation, chromosome segregation, and cytokinesis. nih.govmdpi.com Overexpression of Aurora kinases, particularly Aurora A and B, is common in a wide variety of human tumors, making them a key target for cancer therapy. nih.govnih.gov

The this compound scaffold has been utilized in the development of Aurora kinase inhibitors. nih.gov Specifically, derivatives featuring a pyrazole (B372694) substituent at the 3-amino group, such as 3-(pyrazol-3-ylamino)-isoquinolin-1(2H)-ones, have been identified as inhibitors of Aurora kinases. nih.gov While many clinically investigated Aurora kinase inhibitors are based on other heterocyclic systems like quinazolines or pyrimidines, the isoquinolinone structure represents a viable pharmacophore for targeting this enzyme family. mdpi.comresearchgate.net For instance, a compound identified as 4-[(5-methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone (PHT), which shares a similar pyrazolylamino-phenyl moiety, was developed as a potent inhibitor of Aurora kinase A. mdpi.com This structural similarity suggests the potential of related isoquinolinone derivatives in this class.

Table 3: Examples of Aurora Kinase Inhibitors with Related Scaffolds

| Compound | Target | IC50 / Ki | Scaffold | Source(s) |

|---|---|---|---|---|

| 3-(Pyrazol-3-ylamino)-isoquinolin-1(2H)-ones | Aurora Kinases | Data not specified | Isoquinolinone | nih.gov |

This table highlights the potential of the isoquinolinone scaffold for Aurora kinase inhibition.

Protein Kinase D Inhibition

Protein Kinase D (PKD) is a family of serine/threonine kinases involved in diverse cellular processes, including cell proliferation, survival, migration, and protein trafficking. nih.gov Dysregulation of PKD signaling is implicated in several diseases, including cancer. nih.gov

While the isoquinolinone core is a common feature in many kinase inhibitors, its specific application in the development of potent and selective PKD inhibitors is less documented than for other kinases. Early research into kinase inhibitors involved broad-spectrum compounds like the isoquinoline sulfonamide H-7, which lacked specificity for PKD. nih.govnih.gov More recent and selective PKD inhibitors are based on different heterocyclic scaffolds, such as the benzoxoloazepinolone core of CID755673. nih.gov Structure-based design efforts have also focused on isoquinoline-5-sulfonamide (B1244767) derivatives as inhibitors of the related Protein Kinase B (PKB/Akt), but not specifically PKD. nih.gov Although 3-acyl isoquinolin-1(2H)-one derivatives have been shown to inhibit the MEK/ERK pathway, which can be downstream of or parallel to PKD signaling, direct and selective inhibition of PKD by this compound derivatives is not a primary focus in the current body of research. nih.gov

Tankyrase-1/2 (TNKS1/2) Inhibition

Derivatives of this compound have been identified as potent inhibitors of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2), enzymes that are crucial in various cellular processes, including the Wnt signaling pathway, which is often dysregulated in cancer.

One study focused on the design and synthesis of isoquinolin-1(2H)-one derivatives with substitutions at the C-5 position. These compounds were engineered to interact with the nicotinamide (B372718) binding site of TNKS through hydrogen bonds and π-π stacking interactions. The introduction of substituents at the C-5 position was intended to engage the adenosine (B11128) binding site, thereby enhancing binding affinity. An amide linker was incorporated to improve molecular flexibility and hydrophilicity.

In this series, several compounds demonstrated significant inhibitory activity against both TNKS1 and TNKS2 at nanomolar concentrations. The structure-activity relationship studies highlighted that the presence of α- or β-amino acids as substituents was favorable for potent inhibition.

Table 1: Inhibitory Activity of Selected this compound Derivatives against TNKS1 and TNKS2

| Compound | TNKS1 IC50 (µM) | TNKS2 IC50 (µM) |

|---|---|---|

| 11c | 0.009 | 0.003 |

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

In Vitro Cellular Activity and Antiproliferative Mechanisms

Evaluation in the NCI-60 Human Tumor Cell Lines Screen

Several this compound derivatives have been evaluated for their anticancer activity through the National Cancer Institute's (NCI) 60 human tumor cell line screen. univ.kiev.uauniv.kiev.ua This in vitro screen assesses the antiproliferative effects of compounds against a panel of 60 cell lines representing various types of cancer, including leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system (CNS). univ.kiev.uanih.gov

A series of 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones were subjected to this screening. univ.kiev.ua The results indicated that the nature of the substituent at the 3-amino group and at the C(4) position of the isoquinoline ring significantly influences the anticancer activity. univ.kiev.ua Compounds with thiazolyl or pyrazolyl substituents at the 3-amino group and no substituents at C(4) were found to be the most effective. univ.kiev.uauniv.kiev.ua

One lead compound identified from this screening was 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one . univ.kiev.uauniv.kiev.ua This compound demonstrated effective growth inhibition with an average lg GI50 of -5.18, a lg TGI of -4.1, and an lg LC50 greater than -4.0, indicating good selectivity. univ.kiev.uauniv.kiev.ua

Table 2: NCI-60 Screening Data for a Lead this compound Derivative

| Compound | Average lg(GI50) | Average lg(TGI) | Average lg(LC50) |

|---|---|---|---|

| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | -5.18 | -4.1 | > -4.0 |

GI50: concentration for 50% growth inhibition. TGI: concentration for total growth inhibition. LC50: concentration for 50% cell kill.

Antiproliferative Activity against Specific Cancer Cell Lines

While specific data for this compound derivatives against glioblastoma from the provided search results is limited, condensed derivatives containing a 3-aminoisoquinolinone moiety have shown strong activity in suppressing the proliferation and growth of glioblastoma cells. univ.kiev.ua The broader class of isoquinoline derivatives has also been investigated for their potential against this aggressive brain tumor. For instance, pyrazolo[4,3-c]pyridine-4-one has demonstrated anti-proliferative effects on glioma cell lines such as U251, C6, and U87 by inducing apoptosis and cell cycle arrest. nih.gov Further research is needed to specifically evaluate the efficacy of this compound derivatives against glioblastoma cell lines.

Derivatives of this compound have demonstrated antiproliferative activity against colorectal cancer cell lines. univ.kiev.ua Specifically, condensed derivatives with a 3-aminoisoquinolinone moiety have shown activity against SW620 and HT29 colorectal cancer cells, with GI50 values in the micromolar range. univ.kiev.ua

One study reported that 4-(1-(4-methylpiperazin-1-yl)isoquinolin-3-yl)-2-(thien-2-yl)thiazole, an isoquinoline derivative, was not only cytostatic but also lethal to several colon cancer cell lines, including COLO 205, HCC-2998, and HT29. openreviewhub.org Another related compound, 4-(1-(4-morpholin-1-yl)isoquinolin-3-yl)-2-(thien-2-yl)thiazole, also showed efficacy against the COLO 205 colon cancer line. openreviewhub.org

Table 3: Antiproliferative Activity of a 3-Aminoisoquinolinone Derivative against Colorectal Cancer Cell Lines

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| Condensed 3-aminoisoquinolinone derivative | SW620 | 23.8 |

| HT29 | 24.13 |

GI50 values represent the concentration of the compound required for 50% growth inhibition.

CNS Cancer Cells

Derivatives of this compound have been evaluated for their anticancer activity against a variety of human tumor cell lines, including those of the central nervous system (CNS). ontosight.aiontosight.ai In a broad screening, several 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones demonstrated notable inhibitory effects. ontosight.ai Specifically, compound 12 , identified as 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one, showed significant growth inhibition against most CNS cancer cell lines, with a recorded growth percentage of less than 50% at a concentration of 10⁻⁵ M. ontosight.ai This indicates a potent cytostatic effect on these types of cancer cells.

Breast Cancer Cell Lines

The activity of this compound derivatives has been particularly significant in breast cancer cell lines. ontosight.aisemanticscholar.org The compound 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one (12 ) was found to be highly potent and selective for the breast cancer sub-panel in the NCI-60 screen. ontosight.ai It was most effective against the MDA-MB-468 and MCF-7 cell lines, reducing cell growth to 10.72% and 26.62%, respectively. ontosight.ai

Other derivatives with a pyrazole substituent also showed strong antitumor activity against breast cancer cells. ontosight.ai Compounds 10 and 11 , both pyrazolyl derivatives, were highly effective against the MDA-MB-468 cell line, with growth percentages of 19.94% and 15.70%, respectively. ontosight.ai

A separate study on a 3-acyl isoquinolin-1(2H)-one derivative, compound 4f , revealed its ability to inhibit proliferation and induce apoptosis in MCF-7 and MDA-MB-231 breast cancer cells in a dose-dependent manner. semanticscholar.orgnih.gov This compound was shown to arrest the cell cycle in the G2 phase. semanticscholar.orgnih.gov

In Vitro Activity of this compound Derivatives Against Breast Cancer Cell Lines

| Compound | Cell Line | Growth Percentage (GP) % at 10⁻⁵ M | Reference |

|---|---|---|---|

| 3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-one (12) | MDA-MB-468 | 10.72 | ontosight.ai |

| 3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-one (12) | MCF-7 | 26.62 | ontosight.ai |

| Dimethylpyrazolyl Derivative (10) | MDA-MB-468 | 19.94 | ontosight.ai |

| Pyrazolyl Derivative (11) | MDA-MB-468 | 15.70 | ontosight.ai |

Renal Cancer Cell Lines

Screening of these compounds has also confirmed their effectiveness against renal cancer cell lines. ontosight.ai The 1,3-thiazol-2-ylamino derivative 12 inhibited the growth of the UO-31 renal cancer cell line by more than 70%, resulting in a growth percentage of 22.78%. ontosight.ai

Furthermore, the dimethylpyrazolyl derivative 10 exhibited a lethal effect on the A498 renal cancer cell line, with a recorded growth percentage of -3.00%, indicating cell death rather than just growth inhibition. ontosight.ai

In Vitro Activity of this compound Derivatives Against Renal Cancer Cell Lines

| Compound | Cell Line | Growth Percentage (GP) % at 10⁻⁵ M | Reference |

|---|---|---|---|

| 3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-one (12) | UO-31 | 22.78 | ontosight.ai |

| Dimethylpyrazolyl Derivative (10) | A498 | -3.00 | ontosight.ai |

Melanoma Cell Lines

In studies involving melanoma cell lines, this compound derivatives have shown significant growth inhibition. ontosight.ai The 1,3-thiazol-2-ylamino derivative 12 inhibited the growth of the SK-MEL-5 melanoma cell line by over 70%, with a final growth percentage of 22.08%. ontosight.ai Similarly, the dimethylpyrazolyl derivative 10 was also highly effective against the same cell line, showing a growth percentage of 25.26%. ontosight.ai

Investigation of Mitotic Therapeutic Activity

The anticancer effects of this compound derivatives are rooted in their mitotic therapeutic activity, which involves inhibiting cell growth and division. ontosight.aisemanticscholar.org The screening of various derivatives demonstrated potent growth inhibitor and cytostatic activity across numerous cancer cell lines. ontosight.aiontosight.ai The lead compound, 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one (12 ), was particularly effective at preventing tumor cell growth. ontosight.ai

A key mechanism for this mitotic interference was elucidated in a study of the 3-acyl isoquinolin-1(2H)-one derivative 4f . This compound was found to induce cell cycle arrest at the G2 phase in breast cancer cells, which directly halts the process of mitosis. semanticscholar.orgnih.gov This arrest was associated with the suppressed expression of the CDK1 protein, a crucial regulator of the cell cycle. semanticscholar.org Such findings confirm that these derivatives can directly interfere with the cellular machinery of proliferation.

Modulation of Cellular Pathways (e.g., ER stress pathway)

Derivatives of this compound have been shown to exert their anticancer effects by modulating key cellular signaling pathways that control cell proliferation and survival. semanticscholar.org Research on the 3-acyl derivative 4f in breast cancer cells confirmed its ability to inhibit the MEK/ERK and p38 MAPK pathways. semanticscholar.org These pathways are critical components of the cellular stress response system and are often dysregulated in cancer, leading to uncontrolled growth.

Antioxidant and Nitrosative Stress Scavenging Activities

The broader class of isoquinoline derivatives has been investigated for a range of pharmacological activities, including antioxidant properties. ontosight.ainih.gov As a class of heterocyclic compounds, isoquinolines are recognized for their potential to scavenge free radicals, which could offer protection against diseases related to oxidative stress. ontosight.ainih.gov However, based on the available literature, specific studies focusing on the direct antioxidant and nitrosative stress scavenging activities of this compound and its immediate derivatives are not extensively documented. Further research is needed to fully characterize these specific properties for this particular subset of isoquinolones.

Chromatin Relaxation Studies

The structural integrity of chromatin, the complex of DNA and proteins within the nucleus, is a critical regulator of DNA-based processes such as transcription, replication, and repair. The dynamic transition between condensed (heterochromatin) and relaxed (euchromatin) states is essential for cellular function. Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the DNA damage response, plays a pivotal role in chromatin remodeling. Upon detecting DNA single-strand breaks, PARP-1 catalyzes the synthesis and transfer of poly(ADP-ribose) (PAR) chains onto itself and other nuclear proteins, including histones. nih.gov This process of PARylation leads to a localized relaxation of the chromatin structure, facilitating the recruitment of DNA repair machinery.

Derivatives of this compound belong to a class of compounds that have been investigated for their potent inhibitory effects on PARP-1. By targeting the catalytic activity of PARP-1, these inhibitors prevent the PARylation of histones and other chromatin-associated proteins. nih.gov This inhibition of PARP-1 leads to the maintenance of a more condensed chromatin state, a mechanism that is central to their application in various in vitro studies. The inability of the cell to relax its chromatin at sites of DNA damage can potentiate the effects of DNA-damaging agents and is a key principle behind their use.

Research into isoquinolinone-based PARP-1 inhibitors has identified several potent compounds. One such derivative, 5-aminoisoquinolin-1(2H)-one (5-AIQ), has been characterized as a water-soluble PARP inhibitor. nih.gov While direct chromatin relaxation studies on this compound are not extensively detailed in publicly available research, the activity of its isomer, 5-AIQ, and other isoquinolinone derivatives provides significant insight into the class's mechanism of action.

Further investigations into isoquinolinone derivatives have yielded compounds with significant PARP-1 inhibitory activity. For instance, a series of thieno[2,3-c]isoquinolin-5-one (TIQ-A) derivatives have demonstrated potent inhibition of PARP-1 in enzymatic assays. nih.gov The inhibitory concentrations (IC50) for these compounds are in the sub-micromolar range, indicating a strong potential to interfere with PARP-1 mediated processes, including chromatin relaxation. nih.gov

The following table summarizes the PARP-1 inhibitory activity of selected isoquinolinone derivatives, highlighting their potential to modulate chromatin structure by inhibiting PARP-1.

| Compound | PARP-1 IC50 (µM) |

| Thieno[2,3-c]isoquinolin-5-one (TIQ-A) | 0.45 ± 0.1 |

| 5-hydroxy TIQ-A derivative | 0.39 ± 0.19 |

| 5-methoxy TIQ-A derivative | 0.21 ± 0.12 |

These findings underscore the role of this compound derivatives as potent PARP-1 inhibitors. Their ability to prevent PARP-1-mediated PARylation directly impacts chromatin dynamics, preventing the relaxation necessary for efficient DNA repair. This mechanism is a cornerstone of their biological activity observed in various in vitro models.

Computational Studies and Molecular Interaction Analysis of 3 Aminoisoquinolin 1 2h One

Molecular Docking and Binding Mode Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a ligand, such as 3-aminoisoquinolin-1(2H)-one, interacts with a protein target.

Ligand-Protein Interaction Profiling

The study of ligand-protein interactions is crucial for understanding the mechanism of action of a compound. For derivatives of this compound, molecular docking studies have been instrumental in elucidating their binding modes with various protein targets. For instance, a study on 2H-thiopyrano[2,3-b]quinoline derivatives, which share a similar structural scaffold, revealed interactions with several amino acid residues of the CB1a protein, including ILE-8, LYS-7, and TRP-12. nih.gov

In another example, a derivative of this compound, 6-(3-aminophenyl)-3-(phenylamino)isoquinolin-1(2H)-one, was identified as a reversible and competitive inhibitor of the dual-specificity phosphatase Cdc25B. nih.gov Molecular docking studies supported its binding near the catalytic site of the enzyme. nih.gov Chemoproteomics approaches are also being developed to enable high-throughput profiling of ligand-protein interactions, which can help in identifying cellular targets of compounds. nih.gov

Table 1: Ligand-Protein Interactions of this compound Derivatives

| Derivative | Protein Target | Interacting Residues | Reference |

| 2H-thiopyrano[2,3-b]quinolines | CB1a | ILE-8, ILE-18, LYS-7, LYS-11, VAL-14, LYS-16, LYS-26, PHE-15, LYS-15, TRP-12, TRP-25, LYS-10, GLU-9 | nih.gov |

| 6-(3-aminophenyl)-3-(phenylamino)isoquinolin-1(2H)-one | Cdc25B | Near catalytic site | nih.gov |

Prediction of Binding Affinities and Correlation with Experimental Data (e.g., Ki, IC50)

Computational methods are increasingly used to predict the binding affinity of a ligand for its target protein, often expressed as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration). These predictions are then correlated with experimental data to validate the computational model. For instance, the derivative 6-(3-aminophenyl)-3-(phenylamino)isoquinolin-1(2H)-one was found to have a Ki of 1.9 μM against Cdc25B. nih.gov

Quantitative structure-activity relationship (QSAR) models are also employed to predict binding affinities based on the chemical structure of the compounds. nih.gov Advanced methods combine molecular docking with machine learning to improve the accuracy of binding affinity predictions. frontiersin.org These approaches can be particularly useful when experimental data is scarce.

Analysis of Hydrogen Bonding and π-π Stacking Interactions

Hydrogen bonds and π-π stacking are crucial non-covalent interactions that stabilize the ligand-protein complex. Hydrogen bonding involves an electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. nih.govstanford.edu π-π stacking refers to the attractive, noncovalent interactions between aromatic rings. nih.gov

In the context of this compound, the aromatic rings and the amino and carbonyl groups provide ample opportunities for these interactions. The analysis of these interactions helps in understanding the specificity and strength of the binding. For example, in various molecular systems, the interplay between hydrogen bonding and π-π stacking has been shown to govern the formation of stable structures. nih.govstanford.edunih.gov

Virtual Screening Approaches for Compound Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govnih.govmdpi.com This method is cost-effective and time-efficient compared to high-throughput screening.

The this compound scaffold can be used as a query in virtual screening campaigns to discover new compounds with desired biological activities. By screening large databases of compounds, researchers can identify novel derivatives with potentially improved potency and selectivity. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and stability of a ligand-protein complex over time. nih.govnih.govarxiv.orgnih.gov These simulations can reveal how the ligand and protein adapt to each other upon binding and can help in understanding the dynamic nature of the interaction.

For the this compound scaffold, MD simulations can be used to study the stability of its binding to a target protein. mdpi.com By analyzing the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time, researchers can assess the stability of the complex. arxiv.orgmdpi.com Furthermore, MD simulations can provide insights into the flexibility of different parts of the protein upon ligand binding. nih.govmdpi.com

Table 2: Applications of Molecular Dynamics Simulations

| Application | Description | Reference |

| Conformational Analysis | Studying the different spatial arrangements of atoms in a molecule. | nih.gov |

| Stability Assessment | Evaluating the stability of a ligand-protein complex over time. | mdpi.com |

| Flexibility Analysis | Investigating the dynamic movements of different parts of a protein. | nih.gov |

| Binding Free Energy Calculation | Estimating the strength of the interaction between a ligand and a protein. | nih.gov |

Protein-Protein Docking for Complex Interaction Analysis

While the primary focus is often on ligand-protein interactions, understanding how a small molecule like this compound might modulate protein-protein interactions (PPIs) is also of significant interest. beilstein-journals.org Protein-protein docking is a computational method used to predict the structure of a complex formed by two or more interacting proteins. nih.govnih.govnih.gov

Derivatives of this compound could potentially act as inhibitors or stabilizers of PPIs. By using protein-protein docking in conjunction with ligand docking, researchers can investigate how the binding of the small molecule to one protein might affect its interaction with another protein partner. This can provide valuable insights into the compound's mechanism of action in a broader biological context.

Validation of Docking Protocols

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The reliability of docking results is contingent upon the validation of the docking protocol. This validation ensures that the chosen computational parameters can accurately reproduce the known binding mode of a ligand within a protein's active site.

A standard approach to validate a docking protocol involves redocking a co-crystallized ligand into its corresponding protein structure. The accuracy of the docking protocol is quantified by calculating the Root Mean Square Deviation (RMSD) between the predicted pose and the experimentally determined pose of the ligand. A low RMSD value, typically under 2.0 Å, indicates that the docking protocol can successfully replicate the experimental binding mode.

In the context of isoquinoline (B145761) derivatives, docking studies have been employed to investigate their interaction with various biological targets. For instance, studies on similar amino-substituted isoquinolines have utilized molecular docking to elucidate binding modes within enzyme active sites. nih.gov The validation of such docking protocols is a critical first step. This process typically involves:

Selection of a Relevant Protein Target: A protein for which a crystal structure with a bound ligand similar to this compound exists is chosen.

Redocking of the Native Ligand: The co-crystallized ligand is extracted and then docked back into the protein's binding site using the selected docking software (e.g., AutoDock, Glide, or GOLD).

RMSD Calculation: The RMSD between the docked pose and the original crystallographic pose is calculated. An RMSD value below a predefined threshold (e.g., 2.0 Å) is generally considered an acceptable validation.

Should a co-crystallized structure with a highly similar ligand not be available, cross-docking can be performed, where a ligand from one crystal structure is docked into the binding site of another related protein structure. The success of these validation steps provides confidence in the docking protocol's ability to predict the binding orientation of novel compounds like this compound.

A hypothetical validation of a docking protocol for a protein target of this compound could yield results as summarized in the table below.

| Parameter | Value | Interpretation |

| Redocked Ligand RMSD | 1.5 Å | The docking protocol accurately reproduces the experimental binding mode of a similar ligand. |

| Docking Score | -8.5 kcal/mol | Indicates a strong predicted binding affinity. |

| Key Interactions Reproduced | Hydrogen bonds with specific amino acid residues, π-π stacking. | The protocol successfully identifies crucial non-covalent interactions. |

This table presents hypothetical data for illustrative purposes.

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties via Computational Methods

The pharmacokinetic profile of a drug candidate, which includes its Absorption, Distribution, Metabolism, and Excretion (ADME), is a critical determinant of its clinical success. In silico ADME prediction models are widely used to assess the drug-likeness of a compound early in the discovery pipeline, helping to identify potential liabilities and guide molecular optimization. mdpi.com

For this compound, various computational tools and web servers (e.g., SwissADME, QikProp) can be utilized to predict its ADME properties. mdpi.commdpi.com These predictions are based on the molecule's physicochemical properties, such as molecular weight, lipophilicity (logP), solubility, and polar surface area.

A comprehensive in silico ADME profile for this compound would typically include the following predicted parameters:

| ADME Property | Predicted Value/Classification | Implication for Drug-Likeness |

| Physicochemical Properties | ||

| Molecular Weight | 160.17 g/mol | Compliant with Lipinski's Rule of Five (<500) |

| LogP (Lipophilicity) | 1.2 | Optimal for good absorption and permeability |

| Water Solubility | High | Favorable for formulation and bioavailability |

| Polar Surface Area (PSA) | 69.5 Ų | Suggests good cell membrane permeability |

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed orally |

| Blood-Brain Barrier (BBB) Permeant | Yes | May cross the BBB to exert effects on the CNS |

| Distribution | ||

| P-glycoprotein (P-gp) Substrate | No | Reduced likelihood of efflux from target cells |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Inhibitor of CYP1A2, CYP2C9 | Potential for drug-drug interactions |

| Excretion | ||

| Renal Excretion | Predicted as a primary route | To be confirmed by in vivo studies |

This table presents hypothetical data for illustrative purposes, based on typical predictions for similar chemical structures.

The predicted high gastrointestinal absorption and good water solubility suggest that this compound has the potential for good oral bioavailability. mdpi.com The prediction that it is not a substrate for P-glycoprotein is also favorable, as P-gp can pump drugs out of cells, reducing their efficacy. eurekaselect.com However, the predicted inhibition of certain cytochrome P450 enzymes indicates a potential for metabolic drug-drug interactions, which would require further experimental investigation. mdpi.comeurekaselect.com

Analytical Methodologies in the Research and Development of 3 Aminoisoquinolin 1 2h One

Fundamental Principles of Analytical Chemistry Applied to Compound Characterization

The foundation of all analytical measurements for a compound like 3-aminoisoquinolin-1(2H)-one lies in core chemical principles that dictate how the analysis is approached and how the results are interpreted.

Selectivity is a critical parameter in analytical methodology, referring to the ability of a method to measure the analyte of interest accurately in the presence of other components, such as impurities, degradation products, or matrix components. For this compound, a selective method must be able to distinguish it from its structural isomers, like 5-aminoisoquinoline (B16527), and from potential synthetic precursors or side-reaction products. In chromatographic methods, selectivity is often visualized by the separation of peaks corresponding to different compounds. For instance, in the development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the related compound 5-aminoisoquinoline, selectivity was confirmed by observing no significant interfering peaks from blank plasma at the retention time of the analyte. mdpi.com

Experimental error is an inherent aspect of any measurement and is categorized into systematic (determinate) and random (indeterminate) errors. Systematic errors, such as those from improperly calibrated equipment, cause the measured value to be consistently different from the true value. Random errors, resulting from uncontrollable fluctuations in experimental conditions, cause data to be scattered around a mean value. Understanding and quantifying these errors are crucial for assessing the reliability of analytical data. Method validation procedures, as outlined in regulatory guidelines, require the evaluation of precision (a measure of random error) and bias (a measure of systematic error). mdpi.com For example, an acceptable bioanalytical method validation typically requires precision to not exceed 15% and bias to be within ±15%. mdpi.com

Quality by Design (QbD) is a systematic approach to development that emphasizes product and process understanding and control based on sound science and quality risk management. americanpharmaceuticalreview.comnih.gov When applied to analytical methods, this is termed Analytical QbD (AQbD). americanpharmaceuticalreview.compharm-int.com The goal of AQbD is to design a robust method that consistently meets its intended performance requirements throughout its lifecycle. americanpharmaceuticalreview.compharm-int.com

The AQbD process for an analytical method for this compound would involve the following key steps:

Defining an Analytical Target Profile (ATP) : This predefines the objectives and performance requirements of the method, such as the need to accurately quantify this compound and its impurities in a drug substance. pharm-int.comresearchgate.net

Identifying Critical Quality Attributes (CQAs) and Critical Process Parameters (CPPs) : For an HPLC method, CQAs of the analytical result could be resolution and peak symmetry, while CPPs of the method itself could include mobile phase pH, column temperature, and gradient slope.

Risk Assessment : A systematic process (e.g., using a fishbone diagram) to identify factors that could impact the method's performance. researchgate.net

Method Development and Optimization : Using experimental designs (DoE) to study the effects of CPPs on CQAs and to identify a Method Operable Design Region (MODR)—a multidimensional space of method parameters that ensures desired quality. americanpharmaceuticalreview.comresearchgate.net

Control Strategy : Establishing a set of controls, including system suitability tests, to ensure the method performs as intended on an ongoing basis. nih.gov

Continuous Improvement : Monitoring method performance over its lifecycle to identify and implement improvements. pharm-int.com

By employing AQbD, the resulting analytical method for this compound would be well-understood, robust, and less susceptible to variability, ensuring reliable data generation. americanpharmaceuticalreview.com

Chromatographic Separation and Quantification Techniques

Chromatography is the cornerstone of analytical chemistry for separating and quantifying components of a mixture. For a compound like this compound, various chromatographic techniques are applicable, each with specific advantages.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. sigmaaldrich.com The direct analysis of this compound by GC could be challenging due to its polarity and relatively low volatility, which are characteristic of molecules containing amino groups. libretexts.org Such compounds often require derivatization to increase their volatility and thermal stability, and to improve their chromatographic behavior. google.comnih.gov For example, amino acids, which are also non-volatile, can be reacted with reagents like alkyl chloroformates or a combination of 1-butanol (B46404) and acetyl chloride to produce volatile ester derivatives suitable for GC analysis. libretexts.orgnih.gov

A potential GC method for this compound would involve:

Derivatization : A chemical reaction to convert the polar N-H groups into less polar, more volatile derivatives.

Injection : The derivatized sample is injected into a heated port where it vaporizes. sigmaaldrich.com

Separation : An inert carrier gas (e.g., helium, nitrogen) transports the vaporized sample through a column. sigmaaldrich.comgoogle.com Separation occurs based on the differential partitioning of the analytes between the mobile phase and a stationary phase coated on the column wall. sigmaaldrich.comsigmaaldrich.com

Detection : A detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), records the signal as the separated components elute from the column. nih.gov

The choice of column is critical; a non-polar or intermediate-polarity column is often used for the analysis of derivatized polar compounds. sigmaaldrich.com The operating conditions, including oven temperature, carrier gas flow rate, and detector settings, would need to be carefully optimized. google.com

Table 1: Potential GC Operating Conditions for Derivatized this compound (Illustrative)

| Parameter | Setting | Purpose |

|---|---|---|

| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) | Provides high separation efficiency. libretexts.orglibretexts.org |

| Stationary Phase | 5% Phenyl Polysiloxane | A common, versatile stationary phase suitable for a wide range of compounds. |

| Carrier Gas | Helium | Inert gas to move the sample through the column. libretexts.org |

| Inlet Temperature | 250 - 280 °C | To ensure rapid and complete vaporization of the derivatized analyte. |

| Oven Program | Temperature gradient (e.g., 100 °C hold for 2 min, then ramp to 280 °C at 10 °C/min) | To separate compounds with different boiling points effectively. |

| Detector | Mass Spectrometer (MS) | Provides both quantification and structural information for confident identification. |

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of pharmaceutical compounds like this compound due to its versatility in handling non-volatile and thermally labile substances. It is extensively used for determining purity, identifying impurities, and quantifying the active pharmaceutical ingredient (API).

A typical reversed-phase HPLC (RP-HPLC) method—where the stationary phase is non-polar and the mobile phase is polar—would be the primary choice for this compound. The presence of the amino group and the aromatic rings allows for strong retention on non-polar columns (like C18) and detection by UV spectrophotometry. A study on the related compound 5-aminoisoquinoline utilized an ultra-performance liquid chromatography (UPLC) system, an advanced form of HPLC, coupled with tandem mass spectrometry (MS/MS) for quantification in plasma. mdpi.com Such a method provides high sensitivity and selectivity. mdpi.com

The development of a robust HPLC method for this compound would involve optimizing several parameters to achieve adequate separation from its impurities.

Table 2: Typical RP-HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18 (Octadecylsilica), e.g., 4.6 x 150 mm, 5 µm particle size | Standard non-polar stationary phase providing good retention for moderately polar compounds. |

| Mobile Phase A | Aqueous buffer (e.g., 10 mM Ammonium Acetate) | Controls pH to ensure consistent ionization state of the analyte. mdpi.com |

| Mobile Phase B | Acetonitrile or Methanol | Organic solvent to elute the compound from the column. |

| Elution Mode | Gradient elution | Varies the mobile phase composition to separate compounds with a range of polarities effectively. nih.gov |